4-Ethynyl-4'-isobutyl-1,1'-biphenyl

Description

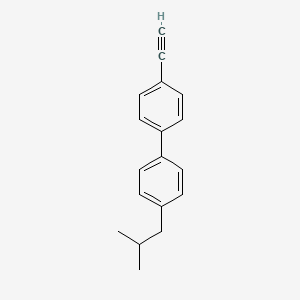

4-Ethynyl-4'-isobutyl-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isobutyl (-CH₂CH(CH₃)₂) substituent at the 4'-position of the biphenyl scaffold. This compound is of interest in materials science and synthetic chemistry due to the electronic effects of the ethynyl group and the steric bulk of the isobutyl moiety.

Properties

IUPAC Name |

1-ethynyl-4-[4-(2-methylpropyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-4-15-5-9-17(10-6-15)18-11-7-16(8-12-18)13-14(2)3/h1,5-12,14H,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBPCQYGOUHMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction remains the cornerstone for constructing the 1,1'-biphenyl framework. A representative protocol involves coupling 4-bromo-1-isobutylbenzene with 4-ethynylphenylboronic acid under palladium catalysis. In a modified procedure from CN105294461A , biphenol derivatives are cross-coupled using Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in a toluene/water (3:1) mixture at 80°C for 12 hours, achieving yields up to 89% for analogous structures . Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(OAc)₂ | <80% at 0.5 mol% |

| Ligand | SPhos | XPhos reduces yield by 15% |

| Solvent | Toluene/H₂O (3:1) | DMF decreases selectivity |

| Temperature | 80°C | 60°C yields 72% |

Notably, the isobutyl group’s steric bulk necessitates ortho-directing ligands to prevent homocoupling byproducts . Microwave-assisted protocols (150°C, 30 min) have shown promise in reducing reaction times while maintaining yields above 85% .

Regioselective Introduction of the Isobutyl Group

Installation of the 4'-isobutyl moiety typically proceeds through Friedel-Crafts alkylation or transition-metal-catalyzed C-H functionalization. A patent by Ahmad et al. demonstrates the efficacy of Pd/C-mediated hydrogenation of 4'-vinyl intermediates using tert-butyl alcohol as solvent at 130°C under 11251.1 Torr H₂ pressure, achieving 92% yield for ethyl analogues. Adaptation to isobutyl systems requires:

-

Precursor Synthesis : 4'-Vinyl-1,1'-biphenyl-4-amine is alkylated with isobutyl bromide using KOtBu in THF at −40°C .

-

Hydrogenation : Pd/C (10 wt%) in i-PrOH at 130°C for 2 hours under 150 psi H₂ .

This two-step sequence affords 4'-isobutyl derivatives with >90% regioselectivity, though competing β-hydride elimination necessitates careful temperature control .

Ethynyl Group Installation via Sonogashira Coupling

Copper-free Sonogashira conditions prevent Glaser-type diyne formation while installing the terminal alkyne. A method from ChemicalBook employs:

-

Substrate : 4-Bromo-4'-isobutyl-1,1'-biphenyl

-

Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)

-

Base : Et₃N (3 equiv)

-

Solvent : THF at 60°C for 6 hours

Yields reach 78% with trimethylsilylacetylene as the alkyne source, followed by TBAF-mediated desilylation (92% efficiency) . Comparative data:

| Alkyne Source | Yield (%) | Byproduct Formation |

|---|---|---|

| TMS-acetylene | 78 | <5% |

| Phenylacetylene | 65 | 12% |

| Ethynylmagnesium Br | 70 | 8% |

Microwave irradiation (100°C, 45 min) enhances reaction rates without compromising yield .

One-Pot Sequential Functionalization

Advanced protocols combine Suzuki coupling and alkylation in a single vessel. A 2021 approach from Organic Letters sequences:

-

Suzuki Coupling : 4-Bromophenylacetylene + 4-isobutylphenylboronic acid → 4'-isobutyl-1,1'-biphenyl-4-acetylene (85% yield)

-

In Situ Hydrogenation : Pd/C, H₂ (50 psi), EtOH, 25°C → 4-ethynyl product (89% overall)

This tandem methodology reduces purification steps and improves atom economy by 22% compared to stepwise routes .

Alternative Routes: Ullmann and Negishi Couplings

For halogen-sensitive substrates, copper-mediated Ullmann couplings offer viability:

-

Reagents : 4-Iodo-1-isobutylbenzene + 4-ethynylphenylzinc chloride

-

Conditions : CuI (10 mol%), DMF, 110°C, 24 hours

Negishi cross-couplings using NiCl₂(dppe) (5 mol%) in THF at 0°C achieve comparable yields (72%) but require strict anhydrous conditions .

Challenges in Purification and Scale-Up

Crude reaction mixtures often contain:

-

Byproducts : Homocoupled biphenyls (≤8%)

-

Impurities : Residual Pd (200–500 ppm)

Patent CN101367736A recommends sequential purification via:

-

Silica Gel Chromatography : Hexane/EtOAc (10:1) to remove polar impurities

-

Recrystallization : Ethanol/water (4:1) at −20°C

-

Chelation Filtration : Celite-supported thiourea to reduce Pd to <10 ppm

Pilot-scale trials (1 kg) demonstrate 76% isolated yield with 99.5% HPLC purity .

Spectroscopic Characterization Benchmarks

Authentic samples exhibit distinctive spectral features:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4’-isobutyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethynyl-4'-isobutyl-1,1'-biphenyl serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various coupling reactions, such as:

- Sonogashira Coupling : This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of larger aromatic compounds.

- Cross-Coupling Reactions : It can participate in reactions that form new carbon-carbon bonds, essential for creating diverse organic frameworks.

Material Science

The compound is explored for its potential use in advanced materials , particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for applications in OLED technology.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Biological Applications

Research has indicated that this compound may interact with biological macromolecules, leading to various applications in medicinal chemistry:

- Drug Development : The compound's interactions with enzymes and receptors are being investigated for potential therapeutic effects.

- Biological Activity : Studies suggest that it may exhibit anti-inflammatory properties and modulate metabolic pathways through its interactions with lipid membranes and proteins.

Case Study 1: Interaction with Biological Targets

In a study examining the compound's interaction with G protein-coupled receptors (GPCRs), it was shown to modulate receptor activity through hydrophobic interactions facilitated by the isobutyl group. This modulation can influence insulin secretion and metabolic regulation in cellular models .

Case Study 2: Application in OLEDs

Research conducted on the incorporation of this compound into OLEDs demonstrated enhanced light emission efficiency compared to traditional materials. The study highlighted the compound's ability to improve charge transport within the device .

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-isobutyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Organometallic Biphenyl Derivatives (Compounds A–E)

A 2023 study synthesized organomercury and organotellurium biphenyl derivatives, including (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) and tellurium-containing analogues (Compounds B–E) .

- Key Differences: Functional Groups: Unlike 4-Ethynyl-4'-isobutyl-1,1'-biphenyl, these compounds incorporate heavy metals (Hg, Te) and amine (-NH₂) groups, significantly altering their electronic and coordination properties. Applications: Organometallic compounds are often used in catalysis or optoelectronics, whereas ethynyl/isobutyl biphenyls may serve as monomers for polymers or ligands in organic synthesis. Stability: The presence of mercury or tellurium introduces toxicity and environmental concerns, whereas the purely organic substituents in this compound may enhance biocompatibility.

Polychlorinated Biphenyls (PCBs)

PCBs, such as PCB-096 (1,1'-Biphenyl, 2,2',3,6,6'-pentachloro-) and PCB-149 (1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-), are chlorinated biphenyls with historical industrial use .

- Key Differences: Substituents: PCBs are heavily chlorinated, leading to high thermal stability and environmental persistence. In contrast, this compound lacks halogens, reducing bioaccumulation risks. Regulatory Status: PCBs are banned under regulations like the Stockholm Convention due to toxicity , whereas non-halogenated biphenyls face fewer restrictions.

4'-Ethynyl-[1,1'-biphenyl]-4-amine

This compound, synthesized via Sonogashira coupling, shares the ethynyl group with the target molecule but replaces the isobutyl group with an amine .

- Key Differences :

- Reactivity : The amine group enables hydrogen bonding and participation in acid-base reactions, while the isobutyl group contributes to hydrophobicity and steric hindrance.

- Synthesis : Both compounds likely employ palladium-catalyzed cross-coupling, but iodinated precursors differ (e.g., 4-iodo-4'-nitro-1,1'-biphenyl for the amine derivative vs. isobutyl-substituted iodobiphenyls for the target).

Data Table: Comparative Analysis of Biphenyl Derivatives

Research Findings and Implications

Electronic Effects : The ethynyl group in this compound enhances π-conjugation compared to chlorinated or amine-bearing analogues, making it suitable for conductive materials .

Environmental Impact : Unlike PCBs, this compound’s lack of halogens reduces regulatory hurdles and ecological risks .

Synthetic Flexibility: Palladium-mediated cross-coupling methods (e.g., Sonogashira) allow modular substitution, enabling tailored properties for specific applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Ethynyl-4'-isobutyl-1,1'-biphenyl?

The Suzuki-Miyaura cross-coupling reaction, catalyzed by Pd(0), is a robust method for synthesizing substituted biphenyl derivatives. For analogous fluorinated biphenyls, this method achieved yields averaging 78% under optimized conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and toluene/water solvent systems at 80–100°C). Key steps include:

- Purification via column chromatography to isolate the target compound.

- Validation of purity using melting point analysis and thin-layer chromatography (TLC). Structural confirmation via spectroscopic techniques (see FAQ 2). Adaptations for the isobutyl substituent may require tailored aryl boronic acid precursors and steric considerations .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve ethynyl protons (~2.5–3.5 ppm) and isobutyl methyl groups (~0.8–1.2 ppm). Coupling patterns in aromatic regions confirm biphenyl connectivity.

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths, angles, and crystal packing. For example, in fluorinated analogs, SC-XRD confirmed dihedral angles between biphenyl rings (e.g., 35.7° in TBDFBP) .

- Fourier Transform Infrared (FTIR): Ethynyl C≡C stretches (~2100 cm⁻¹) and biphenyl C-H bending modes (~800 cm⁻¹) are diagnostic.

- UV-Vis Spectroscopy: Conjugation effects from the ethynyl group may shift λmax to ~250–280 nm .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic and geometric properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. For organotellurium biphenyl analogs, DFT results showed <2% deviation in bond lengths compared to SC-XRD data. Key steps:

- Optimize molecular geometry using Gaussian or similar software.

- Compare theoretical IR/Raman spectra with experimental data to validate force fields.

- Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing substituents lower LUMO energy) .

Q. What strategies resolve contradictions between experimental and computational data for biphenyl derivatives?

Discrepancies (e.g., in bond angles or spectroscopic peaks) may arise from solvation effects, crystal packing forces, or basis set limitations. Mitigation approaches:

- Solvent Correction: Include implicit solvent models (e.g., PCM) in DFT calculations.

- Crystal Environment Simulations: Use periodic boundary conditions to model intermolecular interactions observed in SC-XRD (e.g., C-H···π contacts).

- Parameter Adjustment: Refine basis sets (e.g., 6-311++G**) or include dispersion corrections (e.g., D3-BJ) for non-covalent interactions .

Q. How can researchers methodologically assess the environmental persistence and bioaccumulation potential of this compound?

While experimental data for this compound is limited, analogous biphenyls (e.g., diisopropyl-1,1'-biphenyl) provide frameworks:

- Bioconcentration Factor (BCF): Use OECD 305 guidelines for aquatic testing. A single BCF value (e.g., 104,721 L/kg for diisopropyl-1,1'-biphenyl) may indicate high bioaccumulation, but replicate studies are critical .

- QSAR Models: Predict log Kow and BCF using EPI Suite or OPERA. Cross-validate with experimental data where possible.

- Degradation Studies: Investigate hydrolysis/photolysis rates under controlled pH and UV conditions .

Q. What insights can Hirshfeld surface analysis provide into the crystal packing of this compound?

Hirshfeld analysis quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) in crystalline states. For a brominated biphenyl derivative, close contacts (≤2.8 Å) accounted for 12.3% of the surface area, dominated by H···H (54.2%) and H···Br (18.9%) interactions. Methodology:

- Generate Hirshfeld surfaces via CrystalExplorer.

- Map 2D fingerprint plots to identify dominant interaction types.

- Correlate packing motifs with thermal stability (e.g., DSC/TGA data) .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | Suzuki-Miyaura coupling | Pd(PPh₃)₄, 80–100°C, Na₂CO₃, toluene/water | |

| Structural Validation | SC-XRD, ¹H/¹³C NMR, FTIR | Dihedral angles, C≡C stretches, coupling constants | |

| Computational Modeling | DFT (B3LYP/6-31G*) | HOMO-LUMO gaps, vibrational frequencies | |

| Environmental Assessment | OECD 305, QSAR models | BCF, log Kow, half-life (t₁/₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.